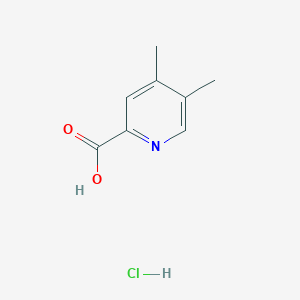

4,5-Dimethylpyridine-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

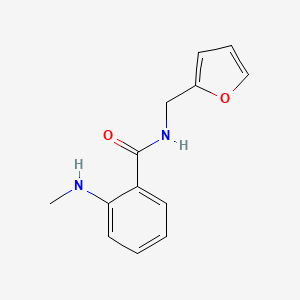

4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 187.63 . Its IUPAC name is 4,5-dimethylpicolinic acid hydrochloride .

Molecular Structure Analysis

The InChI code for 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is 1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h3-4H,1-2H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a powder . It has a melting point of 230-231 degrees Celsius .Aplicaciones Científicas De Investigación

Intermolecular Hydrogen Bonding :A study on acid−amide intermolecular hydrogen bonding revealed that a compound acting as its self-complement could form an intermolecularly hydrogen-bonded dimer with bonding between the amide and carboxylic acid group. This finding, explored through X-ray diffraction, NMR experiments, and vapor pressure osmometry, indicates the potential of such compounds in the design of molecular recognition systems (Wash et al., 1997).

Nucleotide Base Complexation :Research into the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids showed that the microenvironment around the carboxylic acid group significantly alters its complexation behavior. This study, which utilized UV-visible absorption spectrum and NMR spectrum analysis, underscores the importance of carboxylic acids in the development of molecular recognition tools and the selective binding of nucleotide bases (Zimmerman et al., 1991).

Synthesis and Bioactivity :Investigations into the synthesis and bioactivity of derivatives highlight the biological activity potential of compounds derived from or related to 4,5-dimethylpyridine-2-carboxylic acid. New compounds demonstrated notable herbicidal and fungicidal activities, showcasing the application of such chemicals in agricultural sciences and bioactive compound development (Tian et al., 2009).

Catalysis in Acylation Reactions :A study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols underlines its significance in organic synthesis. The detailed investigation of the reaction mechanism provided insights into the efficient acylation process, offering a pathway for the development of sustainable and cost-effective synthesis methods (Liu et al., 2014).

Cocrystal Design :Research into the design of cocrystals involving carboxylic acids and pyridine derivatives demonstrates the utility of 4,5-dimethylpyridine-2-carboxylic acid in the field of crystal engineering. The ability to form cocrystals with various carboxylic acids through hydrogen bonding and other non-covalent interactions points to applications in material science, particularly in the development of novel solid-state materials with desired properties (Rajam et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4,5-dimethylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUPOHMUESSXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylpyridine-2-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)

![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)

![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)

![5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2920421.png)

![Methyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2920422.png)

![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2920427.png)